

Application Note: Spectroscopic Characterization of 1,3,7-Trihydroxy-2-prenylxanthone

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Compound of Interest

Compound Name: 1,3,7-Trihydroxy-2-prenylxanthone

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Abstract

This document provides a detailed guide to the characterization of **1,3,7-Trihydroxy-2-prenylxanthone** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive experimental protocols for acquiring high-quality spectroscopic data and presents the expected data in a structured format. Visualizations for the experimental workflow and key spectroscopic correlations are provided to aid in structural elucidation. While a complete, publicly available dataset for **1,3,7-Trihydroxy-2-prenylxanthone** is not readily available, this note utilizes data from structurally similar compounds and predictive models to serve as a valuable reference.

Introduction

1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative that has been reported in various plant species.[1] Xanthones are a class of organic compounds with a characteristic tricyclic xanthene core and are known for their diverse biological activities, making them of interest to the pharmaceutical and nutraceutical industries. The prenyl functional group often enhances the bioactivity of the xanthone scaffold.[2] Accurate structural characterization is a critical step in the research and development of such natural products.

This application note outlines the standard procedures for the spectroscopic analysis of **1,3,7-Trihydroxy-2-prenylxanthone**.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for **1,3,7-Trihydroxy-2-prenylxanthone**. The NMR data is based on that of a closely related isomer, given the lack of a complete published dataset for the target compound.[3]

Table 1: Predicted ^1H -NMR Spectroscopic Data of **1,3,7-Trihydroxy-2-prenylxanthone** (400 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1-OH	13.5 (s)	s	
4	6.25	s	
5	8.05	d	8.8
6	7.20	dd	8.8, 2.4
8	7.15	d	2.4
1'	3.40	d	7.2
2'	5.30	t	7.2
4'	1.85	s	
5'	1.75	s	

Table 2: Predicted ^{13}C -NMR Spectroscopic Data of **1,3,7-Trihydroxy-2-prenylxanthone** (100 MHz, CDCl_3)

Position	δ (ppm)
1	161.5
2	111.0
3	164.0
4	93.0
4a	156.5
5	126.0
6	120.0
7	158.0
8	108.0
8a	109.0
9	182.0
9a	103.5
1'	22.5
2'	122.5
3'	132.0
4'	18.0
5'	25.9

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct	Calculated m/z
[M+H] ⁺	313.10704
[M+Na] ⁺	335.08898
[M-H] ⁻	311.09248
[M] ⁺	312.09921

Experimental Protocols

Sample Preparation

For NMR analysis, dissolve approximately 5-10 mg of purified **1,3,7-Trihydroxy-2-prenylxanthone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.

For mass spectrometry, prepare a stock solution of the compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

NMR Spectroscopy

NMR spectra should be acquired on a 400 MHz or higher field spectrometer. Standard 1D and 2D NMR experiments are essential for complete structural elucidation.

- ¹H-NMR (Proton NMR): Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
- ¹³C-NMR (Carbon NMR): Obtain a proton-decoupled carbon spectrum to determine the number and chemical shifts of the carbon atoms.
- DEPT (Distortionless Enhancement by Polarization Transfer): Use DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.

- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the molecular skeleton.

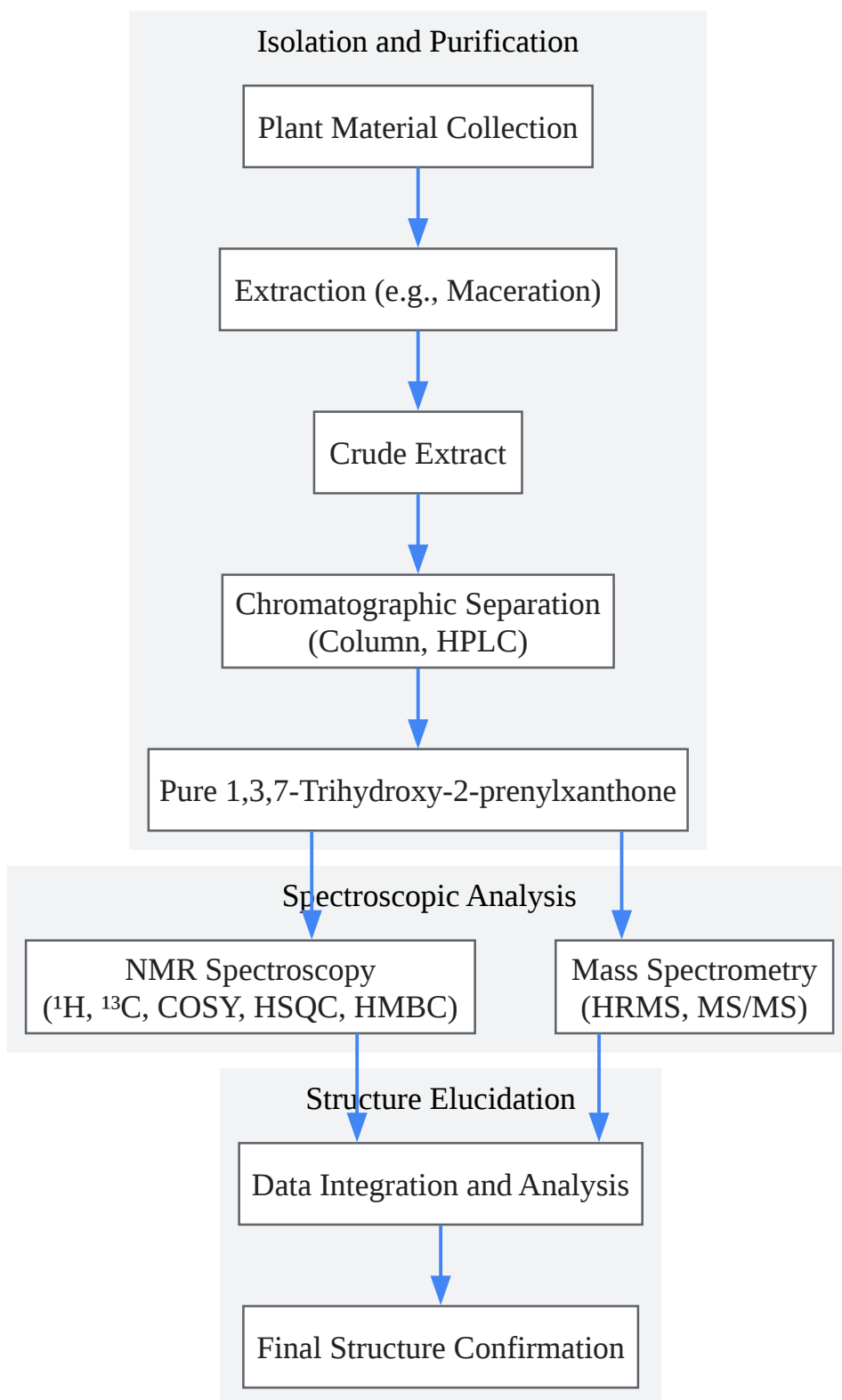
Mass Spectrometry

Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

- Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system is often used to introduce the sample.
- Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better sensitivity and fragmentation information.
- Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to induce fragmentation of the molecular ion. The fragmentation pattern, particularly the loss of the prenyl group, is a key diagnostic feature for this class of compounds.

Visualizations

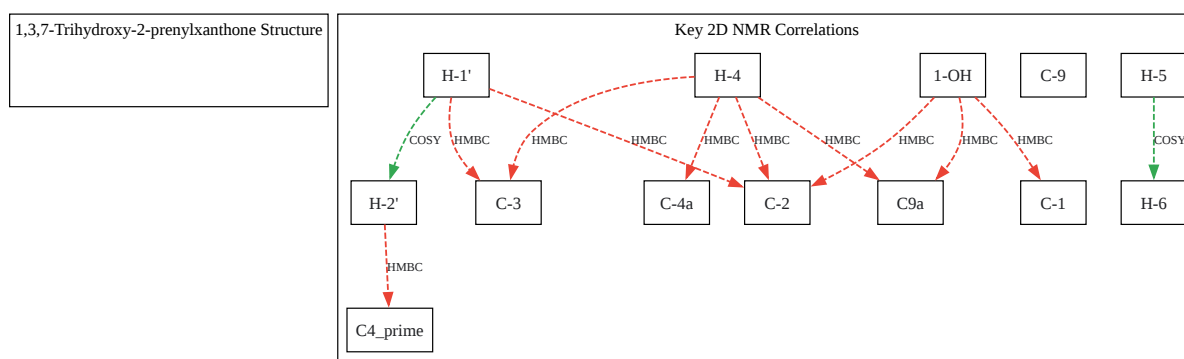
Experimental Workflow



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Caption: Workflow for the isolation and spectroscopic characterization of **1,3,7-Trihydroxy-2-prenylxanthone**.

Key Spectroscopic Correlations for Structural Elucidation



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Caption: Expected key COSY and HMBC correlations for **1,3,7-Trihydroxy-2-prenylxanthone**.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a robust framework for the unambiguous characterization of **1,3,7-Trihydroxy-2-prenylxanthone**. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, identification, and development of novel natural products. The provided visualizations of the experimental workflow and key spectroscopic correlations offer a clear roadmap for the structural elucidation process.

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